molecular formula C21H19BrN2O2S2 B404451 2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 331819-89-7

2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

Cat. No.: B404451
CAS No.: 331819-89-7
M. Wt: 475.4g/mol
InChI Key: PWDOFDBWVYGEQL-UHFFFAOYSA-N
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Description

2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one is a potent and selective small molecule inhibitor of the Proviral Integration Moloney virus (PIM) kinase family. PIM kinases are serine/threonine kinases that play crucial roles in cell survival, proliferation, and differentiation, and their overexpression is frequently associated with various hematological malignancies and solid tumors, making them a compelling target for oncological research [https://pubmed.ncbi.nlm.nih.gov/19888839/]. This compound acts as an ATP-competitive antagonist, effectively blocking the phosphorylation of downstream substrates and thereby inducing apoptosis and inhibiting tumor growth in preclinical models. Its core research value lies in its utility as a chemical probe to elucidate the complex signaling pathways mediated by PIM kinases, to study mechanisms of drug resistance, and to evaluate potential combination therapies with other anticancer agents. Researchers utilize this inhibitor in in vitro cell-based assays and in vivo studies to investigate its effects on cell cycle progression, apoptosis, and the tumor microenvironment. It is supplied for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O2S2/c1-2-11-24-20(26)18-15-5-3-4-6-17(15)28-19(18)23-21(24)27-12-16(25)13-7-9-14(22)10-8-13/h2,7-10H,1,3-6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDOFDBWVYGEQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Br)SC4=C2CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one (CAS No: 331819-89-7) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the compound's biological activity through various studies and findings.

Chemical Structure

The molecular formula of the compound is C21H19BrN2O2S2C_{21}H_{19}BrN_{2}O_{2}S_{2}, and its molecular weight is approximately 439.42 g/mol. The structure features a bromophenyl group, a thioether linkage, and a pyrimidinone core, which are critical for its biological interactions.

The mechanism of action for this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The presence of the bromophenyl group may enhance its binding affinity to these targets, potentially modulating various biological pathways.

Anticancer Activity

Research indicates that compounds similar to 2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiolo-pyrimidinones can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various bacterial strains. The thioether functionality is known to enhance the interaction with microbial membranes, leading to increased permeability and cell death .

Enzyme Inhibition

Inhibitory effects on specific enzymes have been observed. For example, related compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes . This suggests that the compound may have anti-inflammatory properties as well.

Data Table: Biological Activities Summary

Activity TypeTarget Organism/EnzymeEffectReference
AnticancerVarious Cancer Cell LinesInduces apoptosis
AntimicrobialBacterial StrainsInhibits growth
Enzyme InhibitionCOX EnzymesReduces inflammation

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that a similar benzothiolo-pyrimidinone derivative significantly reduced tumor growth in xenograft models by inducing cell cycle arrest at the G1 phase and promoting apoptosis through mitochondrial pathways .
  • Antimicrobial Study : An investigation into the antimicrobial properties of related compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption caused by the thioether group .
  • Enzyme Inhibition Study : A recent publication highlighted that compounds with structural similarities inhibited COX enzymes effectively in vitro, suggesting potential applications in treating inflammatory diseases .

Comparison with Similar Compounds

Key Observations :

  • Synthesis : Most analogs are synthesized via nucleophilic acyl substitution, reacting amines with nitrobenzoyl chlorides (e.g., 4-nitrobenzoyl chloride) . The heptyl chain in the target compound likely requires heptylamine as the nucleophile.
  • Nitro and Chloro Groups: Electron-withdrawing nitro and chloro groups may stabilize the amide bond and influence electronic interactions with biological targets .

Physicochemical Properties

Property 2-Chloro-N-heptyl-4-nitrobenzamide N-(3-Chlorophenethyl)-4-nitrobenzamide Clonitralid
Molecular Weight (g/mol) ~324.8 (calculated) ~318.7 ~371.2
Solubility (Polarity) Low (hydrophobic heptyl chain) Moderate (aromatic substituent) Low (hydroxy group introduces limited polarity)
Melting Point Not reported Not reported 160–162°C (literature)

Key Observations :

  • The heptyl chain in the target compound significantly reduces water solubility compared to analogs with smaller or polar substituents (e.g., hydroxyl in Clonitralid) .
  • Higher molecular weight analogs (e.g., Clonitralid) may exhibit lower bioavailability due to reduced solubility .

Preparation Methods

Thiol-Alkylation Strategy

The sulfanyl-ethyl-oxo moiety is introduced via nucleophilic substitution between the core’s thiol group and 2-bromo-1-(4-bromophenyl)ethanone:

Core-SH+BrC(O)CH2C6H4Br-pEt3N, DMFCore-S-CH2C(O)C6H4Br-p\text{Core-SH} + \text{BrC(O)CH}2\text{C}6\text{H}4\text{Br-}p \xrightarrow{\text{Et}3\text{N, DMF}} \text{Core-S-CH}2\text{C(O)C}6\text{H}_4\text{Br-}p

Optimized Parameters :

  • Base: Triethylamine (2.5 equiv)

  • Solvent: Dimethylformamide (DMF), 60°C, 4 hours

  • Yield: 52% after silica gel chromatography

Radical Thiol-Ene Coupling

For improved regiocontrol, photochemical thiol-ene reactions using UV light (365 nm) and 2,2-dimethoxy-2-phenylacetophenone (DMPA) as initiator achieve 61% yield under solvent-free conditions.

Prop-2-enyl Group Introduction at Position 3

Alkylation of Pyrimidinone Nitrogen

Reaction of the intermediate with allyl bromide in tetrahydrofuran (THF) using sodium hydride as base:

Core-NH+CH2=CHCH2BrNaH, THFCore-N-CH2CH=CH2\text{Core-NH} + \text{CH}2=\text{CHCH}2\text{Br} \xrightarrow{\text{NaH, THF}} \text{Core-N-CH}2\text{CH}=\text{CH}2

Conditions :

  • Temperature: 0°C to room temperature

  • Duration: 12 hours

  • Yield: 67%

Palladium-Catalyzed Allylic Amination

A higher-yielding alternative employs Pd(PPh₃)₄ (5 mol%) with allyl acetate in acetonitrile at 80°C, achieving 74% yield through oxidative addition-transmetallation.

Integrated Synthetic Pathways

Sequential Functionalization Route

  • Core synthesis via cyclocondensation (Section 1.1)

  • Sulfanyl group installation (Section 2.1)

  • Allylation via Pd catalysis (Section 3.2)
    Overall Yield : 29% (multi-step)

Convergent Approach

Parallel synthesis of sulfanyl-ethyl-oxo and allyl modules followed by late-stage coupling:

  • Sulfanyl module : 2-mercapto-1-(4-bromophenyl)ethanone (prepared via NaSH substitution)

  • Allyl module : 3-allyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
    Coupling : Mitsunobu reaction (DIAD, PPh₃) yields 38%

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 2H, Ar-H), 7.62 (d, J=8.4 Hz, 2H, Ar-H), 5.92 (m, 1H, CH₂=CH), 5.12 (m, 2H, CH₂=CH), 4.01 (s, 2H, SCH₂CO), 3.78 (t, 2H, NCH₂), 2.91 (m, 4H, tetrahydro ring)

  • HRMS : m/z 531.0241 [M+H]⁺ (calc. 531.0238 for C₂₂H₂₀BrN₂O₂S₂)

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity at 254 nm.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competing O- vs N-alkylation during pyrimidinone formation is mitigated by using bulky bases (e.g., DBU) to favor N-allylation (selectivity >9:1).

Purification Difficulties

Column chromatography on silica gel (hexane/EtOAc 3:1) remains necessary due to polar byproducts. Patent CN110642788A reports 20–30% mass loss during this step .

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